

Quantitative analysis of 2-Amino-5-chloronicotinaldehyde in reaction mixtures

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Compound of Interest

Compound Name: 2-Amino-5-chloronicotinaldehyde

Cat. No.: B104992

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Application Note & Protocol

Topic: Quantitative Analysis of **2-Amino-5-chloronicotinaldehyde** in Reaction Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

A Robust HPLC-UV Method for In-Process Control and Purity Assessment of **2-Amino-5-chloronicotinaldehyde**

Introduction

2-Amino-5-chloronicotinaldehyde (CAS No. 54856-61-0) is a pivotal heterocyclic building block in organic synthesis, serving as a key intermediate in the development of various pharmaceutical and agrochemical compounds.^{[1][2]} The purity and concentration of this intermediate directly influence the yield, impurity profile, and overall quality of the final active ingredient.^[3] Therefore, a precise and reliable analytical method for its quantification within complex reaction mixtures is essential for effective in-process monitoring, reaction optimization, and quality control.

This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the accurate determination of **2-Amino-5-chloronicotinaldehyde**. The described protocol is designed for ease of implementation and provides the necessary framework for method validation in accordance

with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[4][5]

Analytical Principle

The method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[6] **2-Amino-5-chloronicotinaldehyde**, a moderately polar molecule containing an aromatic ring, an amino group, and an aldehyde group, is well-retained on a C18 column.[7] By employing a gradient elution with an acidified water-acetonitrile mobile phase, a sharp, symmetrical peak is achieved, allowing for effective separation from starting materials, reagents, and potential by-products commonly found in synthetic reaction mixtures. Quantification is performed by UV spectrophotometry, utilizing the analyte's inherent chromophore for sensitive detection.

Part 1: Analytical Method Protocol

This section provides a step-by-step procedure for the quantitative analysis of **2-Amino-5-chloronicotinaldehyde**.

Instrumentation and Materials

- HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
- Chemicals:
 - **2-Amino-5-chloronicotinaldehyde** Reference Standard (Purity ≥ 98%).
 - Acetonitrile (HPLC Grade).
 - Orthophosphoric Acid (ACS Grade).
 - Water (HPLC or Milli-Q Grade).

Preparation of Solutions

- Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. Filter through a 0.45 µm membrane filter and degas. The acidic pH sharpens peak shape and ensures the amino group is protonated for consistent retention.
- Mobile Phase B: Acetonitrile. Filter and degas.
- Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This composition ensures sample solubility and compatibility with the initial mobile phase conditions.
- Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of **2-Amino-5-chloronicotinaldehyde** Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for establishing a calibration curve and for system suitability checks.
- Sample Solution: Withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. Accurately weigh a portion of the mixture and dissolve it in a known volume of diluent to achieve a theoretical concentration of approximately 50 µg/mL of **2-Amino-5-chloronicotinaldehyde**. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 260 nm
Gradient Program	Time (min)
0.0	
10.0	
12.0	
12.1	
15.0	

System Suitability Test (SST)

To ensure the validity of the analytical results, perform a system suitability test before initiating the analysis.^[8] Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters against the acceptance criteria.

Parameter	Acceptance Criteria
Tailing Factor	Not more than 1.5
Theoretical Plates	Not less than 3000
Relative Standard Deviation (RSD)	Not more than 2.0% for peak area and retention time

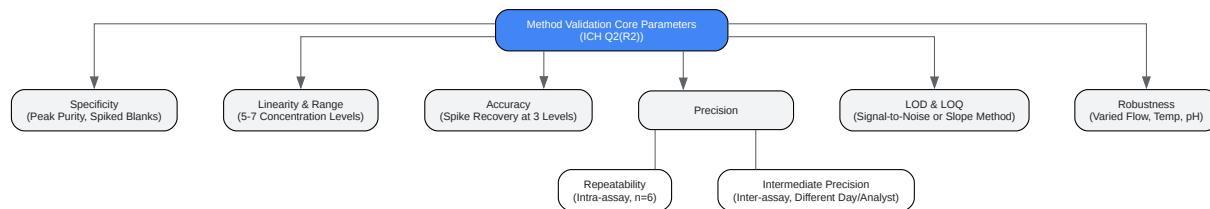
Analysis and Calculation

Inject the blank (diluent), standard solutions, and sample solutions in sequence. Identify the **2-Amino-5-chloronicotinaldehyde** peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration in the sample is determined using an external standard calibration curve.

Concentration (mg/mL) = (Peak Area of Sample / Slope of Calibration Curve) x Dilution Factor

Part 2: Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for the intended purpose, as outlined by ICH Q2(R2) guidelines.[9][10]



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Caption: Core parameters for analytical method validation per ICH Q2(R2).

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

- Protocol: Analyze a blank (diluent), a placebo (reaction mixture without the analyte), the reference standard, and a spiked sample. Use a DAD to perform peak purity analysis on the analyte peak to ensure it is not co-eluting with any impurities.

Linearity and Range

- Protocol: Prepare a series of at least five standard solutions covering a range from 20% to 150% of the working concentration (e.g., 10 µg/mL to 75 µg/mL). Inject each solution and plot the peak area versus concentration.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

- Protocol: Perform a spike recovery study. Add known amounts of **2-Amino-5-chloronicotinaldehyde** standard to a placebo reaction mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-assay): Analyze six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
- Acceptance Criteria: The RSD for both repeatability and intermediate precision should be $\leq 2.0\%$.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

- Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (S/N).
- Acceptance Criteria: Typically, an S/N ratio of 10:1 is used for LOQ and 3:1 for LOD.

Robustness

- Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations can include:
 - Flow rate (± 0.1 mL/min)

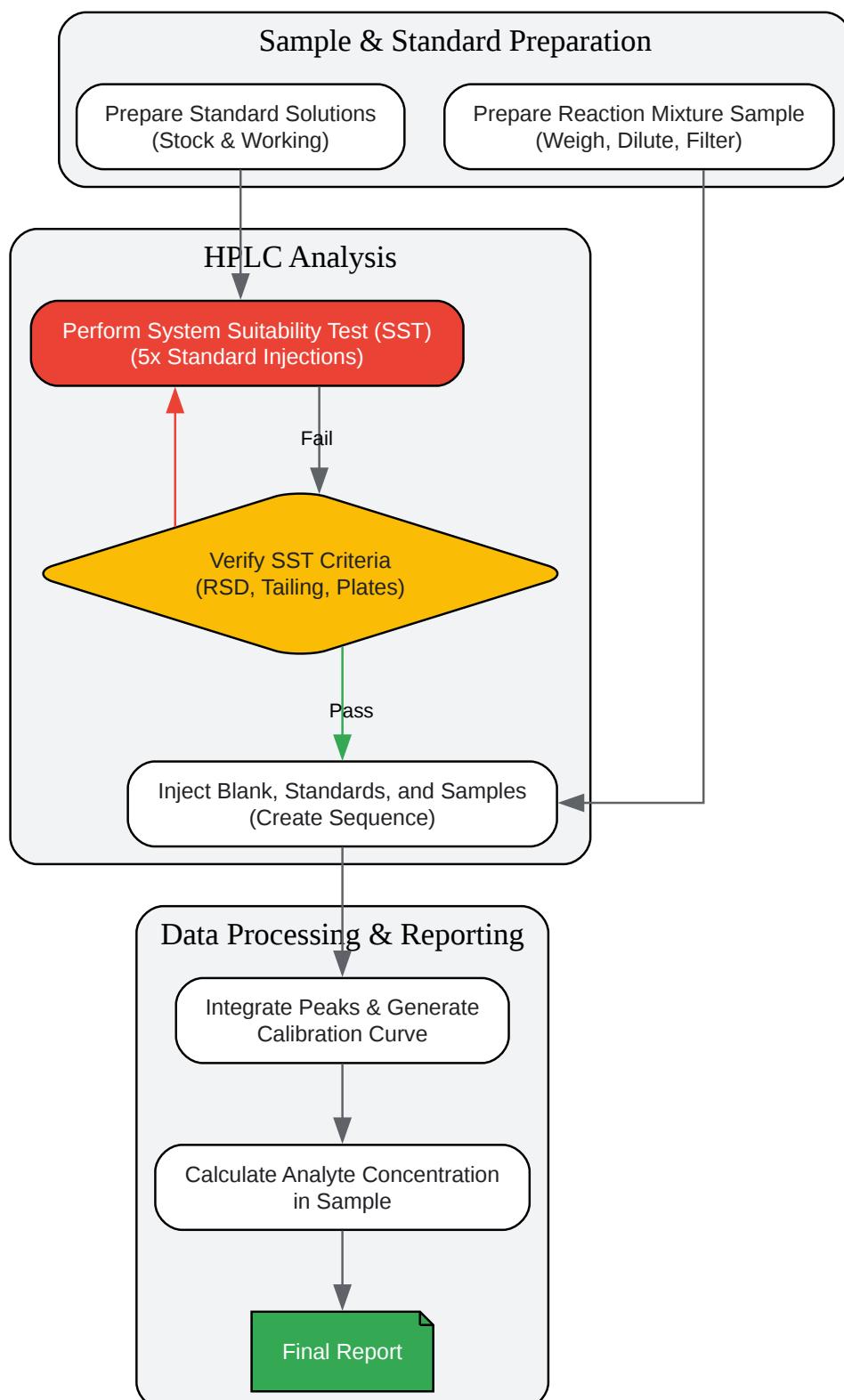
- Column temperature (± 2 °C)
- Mobile phase A pH (± 0.2 units)
- Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the changes.

Part 3: Data & Workflow Visualization

Summary of Validation Data (Example)

Validation Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.9995	≥ 0.999
Range	10 - 75 $\mu\text{g/mL}$	-
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (RSD%)		
Repeatability	0.85%	$\leq 2.0\%$
Intermediate Precision	1.10%	$\leq 2.0\%$
LOQ	1.0 $\mu\text{g/mL}$	$\text{S/N} \geq 10$
LOD	0.3 $\mu\text{g/mL}$	$\text{S/N} \geq 3$

Analytical Workflow Diagram

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Caption: Workflow for the quantitative analysis of **2-Amino-5-chloronicotinaldehyde**.

Conclusion

The RP-HPLC-UV method detailed in this application note provides a specific, accurate, and precise tool for the quantitative analysis of **2-Amino-5-chloronicotinaldehyde** in reaction mixtures. The comprehensive validation protocol ensures the method's reliability and adherence to international regulatory standards.[\[11\]](#) This method is well-suited for routine use in process development, quality control laboratories, and research settings to ensure the consistent quality of this important chemical intermediate.

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